molecular formula C6H9ClN2O B2876184 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole CAS No. 1153037-52-5

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2876184
CAS No.: 1153037-52-5
M. Wt: 160.6
InChI Key: QVCKAKZLIVCEMX-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole (CAS 1153037-52-5) is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol . It is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery due to its wide range of pharmacological activities . Derivatives of 1,2,4-oxadiazole have been critically examined for their synthetic approaches and broad pharmacological profiles, including potential antidepressant, anti-inflammatory, antibacterial, antifungal, and anticancer activities . The presence of both the oxadiazole heterocycle and the reactive chloropropyl side chain in this molecule makes it a valuable intermediate for further chemical modifications, such as nucleophilic substitutions, to create novel compounds for biological evaluation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-chloropropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKAKZLIVCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of 3-chloropropanoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compounds 3g and 3h () are 1,3,4-oxadiazoles with aromatic substituents:

  • 3g : 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
  • 3h : 2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole
Property 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole 3g (Bromophenyl) 3h (Trifluoromethylphenyl)
Substituent Chloropropyl Bromophenyl Trifluoromethylphenyl
Molecular Weight ~186.63 (C₆H₈ClN₂O) ~257.12 (C₉H₇BrN₂O) ~231.16 (C₉H₇F₃N₂O)
Key NMR Shifts N/A δ 7.79-7.51 (aryl), 2.06 (CH₃) δ 8.07-7.96 (aryl), 2.02 (CH₃)
Reactivity Alkyl chloride reactivity Aryl bromide coupling Electron-withdrawing CF₃ group

The aromatic derivatives exhibit higher molecular weights and distinct electronic profiles due to bromine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups.

Amino-Substituted Derivatives

highlights GK-4 (2-(diethylaminoacetyl)-amino-5-methyl-1,3,4-oxadiazole) and GK-8 (2-(di-n-propylaminoacetyl)-amino-5-ethyl-1,3,4-oxadiazole), which feature aminoacetyl groups. These compounds demonstrate spasmolytic and hypotensive activities, unlike the chloropropyl analog, which lacks reported pharmacological data.

Comparison with Isomeric 1,2,4-Oxadiazoles

and describe 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole and 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole , which differ in heterocyclic atom arrangement:

Property This compound 5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole
Heterocycle 1,3,4-oxadiazole 1,2,4-oxadiazole 1,2,4-oxadiazole
Predicted CCS (Ų) N/A 146.4 ([M+H]⁺) 129.7 ([M+H]⁺)
Molecular Weight ~186.63 ~223.06 (C₁₁H₁₀ClN₂O) ~161.05 (C₅H₈ClN₂O)

The 1,2,4-oxadiazoles exhibit smaller collision cross-sections (CCS), suggesting more compact structures.

Pharmacologically Active Derivatives

  • 7i (): 2-(3-Cyclopropylimidazo[1,5-α]pyridin-1-yl)-5-methyl-1,3,4-oxadiazole features a fused bicyclic substituent, enhancing structural complexity and likely improving target selectivity in covalent inhibitors .
  • 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole () and 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole () are aromatic analogs with higher molecular weights (~257–287 g/mol), suited for medicinal chemistry due to halogen-mediated hydrophobic interactions .

Impact of Substituents on Drug-Like Properties

Per , the chloropropyl chain introduces 3 rotatable bonds, exceeding the ideal threshold (≤10) but within acceptable limits. Its PSA (~40–50 Ų, estimated) is lower than amino-substituted analogs (PSA > 80 Ų), favoring membrane permeability. However, the chlorine atom may increase molecular weight and lipophilicity (ClogP ~2.5), balancing bioavailability .

Biological Activity

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors using established methods for oxadiazole formation. The compound can be synthesized through the condensation of hydrazides with acid chlorides or through cyclization reactions involving nitriles and hydrazines.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess potent antibacterial and antifungal activities against various pathogens. The structure of this compound suggests potential effectiveness against Gram-positive and Gram-negative bacteria as well as fungi due to the presence of halogen and alkyl substituents which enhance membrane permeability and interaction with microbial targets .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterialTBDTBD
Compound AAntifungal15
Compound BAntibacterial20

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively documented. In vitro studies demonstrate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. This suggests that modifications in the oxadiazole structure can lead to enhanced anticancer activity .

Table 2: Anticancer Activity of Related Oxadiazoles

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7TBDTBD
Compound CHCT-11624.74
Compound DA37510.0

The mechanism by which oxadiazoles exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens or cancer cells. For instance, molecular docking studies have indicated that these compounds may bind effectively to targets such as COX-2 and thymidylate synthase, leading to reduced proliferation in cancer cells and diminished inflammatory responses .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that a related oxadiazole compound showed a four-fold increase in inhibitory activity against MCF-7 breast cancer cells compared to standard treatments .
  • Antimicrobial Screening : In another investigation, a series of oxadiazole derivatives were tested against various bacterial strains with promising results indicating broad-spectrum antimicrobial activity .

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